![molecular formula C9H15N4O8P B12391801 [(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its intricate structure, which includes an imidazole ring, a ribose sugar, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the imidazole ring, followed by the attachment of the ribose sugar and the phosphate group. Common reagents used in these reactions include phosphoric acid, ribose derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The industrial process is designed to be cost-effective and scalable, allowing for the production of significant quantities of the compound for research and commercial use.
化学反応の分析
Types of Reactions
[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the phosphate group, leading to different products.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce modified phosphate compounds. Substitution reactions can lead to a wide range of new compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its role in various biochemical pathways. It is involved in nucleotide metabolism and has been used to investigate enzyme functions and interactions.
Medicine
In medicine, this compound has potential therapeutic applications. It has been explored as a drug candidate for treating metabolic disorders and other diseases due to its ability to modulate specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in various scientific studies. Its versatility makes it valuable for developing new products and technologies.
作用機序
The mechanism of action of [(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting the overall metabolic processes within cells.
類似化合物との比較
Similar Compounds
Adenosine monophosphate (AMP): Similar in structure but with different functional groups.
Cytidine monophosphate (CMP): Contains a cytosine base instead of the imidazole ring.
Guanosine monophosphate (GMP): Contains a guanine base and has different biochemical properties.
Uniqueness
[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
特性
分子式 |
C9H15N4O8P |
|---|---|
分子量 |
338.21 g/mol |
IUPAC名 |
[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5+,6?,9-/m1/s1 |
InChIキー |
NOTGFIUVDGNKRI-ACJOCUEISA-N |
異性体SMILES |
C1=NC(=C(N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


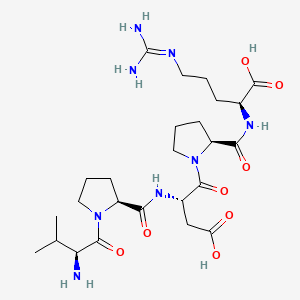
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
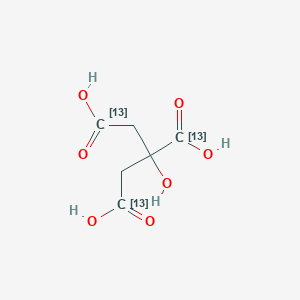

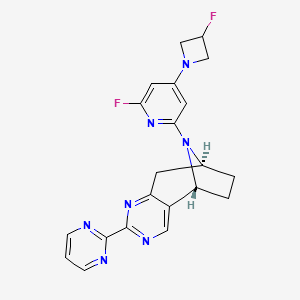
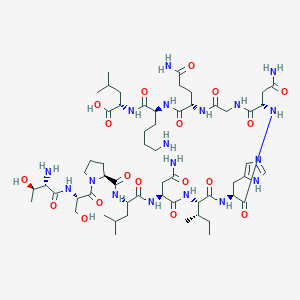
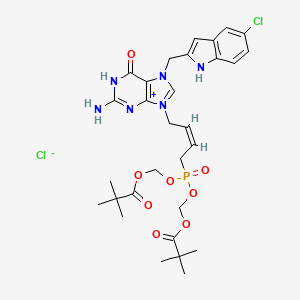

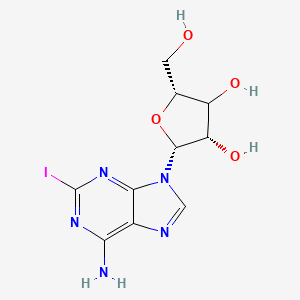
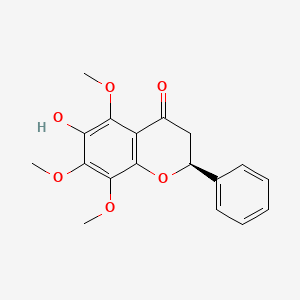
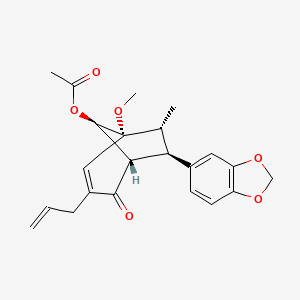
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
